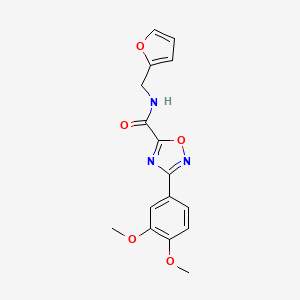![molecular formula C16H18BrN5O B11065059 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11065059.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
-
Benzimidazole Core: : The compound contains a benzimidazole ring, which is a five-membered heterocyclic moiety. Benzimidazole derivatives exhibit diverse biological activities and are found in various natural products .
-
Functional Groups: : The compound has an acetamide group (-CONH₂) and a bromine atom attached to a pyrazole ring. These functional groups contribute to its chemical properties and reactivity.
Chemical Reactions Analysis
The compound may undergo several reactions, such as:
-
Substitution Reactions: : The bromine atom can participate in substitution reactions (e.g., nucleophilic substitution) to form new derivatives.
-
Oxidation/Reduction: : Depending on reaction conditions, the compound may undergo oxidation or reduction processes.
-
Common Reagents: : Reagents like sodium hydroxide (NaOH), acids, and metal catalysts are commonly used in benzimidazole chemistry.
-
Major Products: : The specific products formed from these reactions would depend on the reaction conditions and substituents.
Scientific Research Applications
Research on benzimidazole derivatives has revealed their significance in various fields:
-
Medicine: : Benzimidazoles exhibit antitumor, anti-inflammatory, antiviral, and antibacterial activities. They are potential drug candidates for cancer, infectious diseases, and inflammation .
-
Chemistry: : Benzimidazoles serve as building blocks in organic synthesis and drug design.
-
Industry: : Some benzimidazole-based compounds find applications in agriculture (fungicides), textiles, and materials science.
Mechanism of Action
The exact mechanism of action for this specific compound remains elusive. benzimidazole derivatives often interact with cellular targets, modulating enzymes, receptors, or DNA. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have information on direct analogs, benzimidazole derivatives share similarities with other heterocyclic compounds. Their uniqueness lies in the combination of the benzimidazole core, acetamide group, and bromine substituent.
Properties
Molecular Formula |
C16H18BrN5O |
|---|---|
Molecular Weight |
376.25 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18BrN5O/c1-10-16(17)11(2)22(21-10)9-15(23)18-8-7-14-19-12-5-3-4-6-13(12)20-14/h3-6H,7-9H2,1-2H3,(H,18,23)(H,19,20) |
InChI Key |
FXPMDFPKRRFYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCC2=NC3=CC=CC=C3N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11064976.png)
![2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11064986.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11064987.png)
![2-{[3-Cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}-2-methylpropanoic acid](/img/structure/B11064997.png)
![N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11065000.png)
![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3-methylpyridinium](/img/structure/B11065008.png)
![7-(4-methylpiperazin-1-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11065010.png)
![Pyrazolo[3,4-b]pyridin-6-one, 1-(1-ethylpropyl)-3-hydroxy-4-methyl-1,7-dihydro-](/img/structure/B11065019.png)

![3-methyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11065022.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B11065025.png)
![4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065034.png)
![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065037.png)
![N-({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11065041.png)
